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molecular formula C11H12O2 B8456217 2-Hydroxy-3-(1-methylcyclopropyl)-benzaldehyde

2-Hydroxy-3-(1-methylcyclopropyl)-benzaldehyde

Cat. No. B8456217
M. Wt: 176.21 g/mol
InChI Key: YPZVCYLUFPNTKJ-UHFFFAOYSA-N
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Patent
US08067442B2

Procedure details

To a solution 86b (0.34 g, 1.9 mmol) in DCM-MeOH (3:2, 20 mL) was added tetrabutylammonium tribromide (0.98 g, 2.0 mmol), and the resulting mixture was stirred at RT for 75 min. The solvent was removed under reduced pressure, and residue was partitioned between EtOAc and water. The EtOAc layer was washed sequentially with water and brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified by SiO2 chromatography eluting with EtOAc/hexane to afford 0.45 g (91%) of 5-bromo-2-hydroxy-3-(1-methylcyclopropyl)benzaldehyde (88) as a light yellow solid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9]([C:10]2([CH3:13])[CH2:12][CH2:11]2)=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Br-:14].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC>C(Cl)Cl.CO>[Br:14][C:7]1[CH:8]=[C:9]([C:10]2([CH3:13])[CH2:11][CH2:12]2)[C:2]([OH:1])=[C:3]([CH:6]=1)[CH:4]=[O:5] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1C1(CC1)C
Name
Quantity
0.98 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
DCM MeOH
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, and residue
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc and water
WASH
Type
WASH
Details
The EtOAc layer was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexane

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
BrC=1C=C(C(=C(C=O)C1)O)C1(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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